3-(anilinosulfonyl)-N-[4-(benzyloxy)phenyl]-4-methylbenzamide
Overview
Description
3-(anilinosulfonyl)-N-[4-(benzyloxy)phenyl]-4-methylbenzamide is a useful research compound. Its molecular formula is C27H24N2O4S and its molecular weight is 472.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.14567842 g/mol and the complexity rating of the compound is 732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Polyimides
New diamines, including those with complex aromatic structures similar to 3-(anilinosulfonyl)-N-[4-(benzyloxy)phenyl]-4-methylbenzamide, have been synthesized and polymerized with various dianhydrides to produce novel polyimides. These polymers exhibit high solubility in organic solvents and significant thermal stability, indicating potential applications in high-performance materials (Butt et al., 2005).
Novel Quinazolinone Derivatives and Their Antimicrobial Activity
Quinazolinone derivatives, synthesized through reactions involving aromatic amines and anilines, have shown antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Habib et al., 2012).
N-Arylbenzamidines Synthesis
The synthesis of N-arylbenzamidines from benzonitriles and anilines, under specific conditions, opens avenues for creating a variety of benzamide derivatives with potential applications in medicinal chemistry (Koutentis & Mirallai, 2010).
Synthesis, Characterization, and Biological Activities of Alkoxy Benzamide Derivatives
Alkoxy benzamide derivatives exhibit exceptional anti-tuberculosis activity, suggesting their utility in developing new therapeutic agents against tuberculosis (Bhalodiya et al., 2021).
Thermal Stability and Degradation of Aromatic Polyamides
Studies on the thermal stability and degradation of aromatic polyamides, including N-phenylbenzamide, provide valuable information on the material properties and potential applications in areas requiring materials with specific thermal behaviors (Broadbelt et al., 1994).
Properties
IUPAC Name |
4-methyl-N-(4-phenylmethoxyphenyl)-3-(phenylsulfamoyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4S/c1-20-12-13-22(18-26(20)34(31,32)29-24-10-6-3-7-11-24)27(30)28-23-14-16-25(17-15-23)33-19-21-8-4-2-5-9-21/h2-18,29H,19H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAXVUGAVVNEFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.